

Application Notes and Protocols for the Identification of 3-Carene Metabolites

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Compound of Interest

Compound Name: 3-Carene

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These application notes provide detailed methodologies for the identification and quantification of **3-Carene** metabolites. The protocols outlined below are designed for both in vitro and in vivo studies, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.

Introduction

3-Carene, a bicyclic monoterpene found in the essential oils of various plants, undergoes metabolic transformation in biological systems. Understanding its metabolism is crucial for evaluating its pharmacokinetic profile, potential toxicity, and pharmacological activity. The primary metabolites of **3-Carene** are formed through oxidation reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes.^{[1][2]} This document details the analytical techniques for the robust identification and quantification of these metabolites.

Identified Metabolites of 3-Carene

The principal metabolites of **3-Carene** identified in human in vitro and in vivo studies include:

- Δ^3 -carene-10-ol: Formed via hydroxylation of the allylic methyl group.^{[1][2]}
- Δ^3 -carene-epoxide: Results from the epoxidation of the double bond.^{[1][2]}

- Δ^3 -caren-10-carboxylic acid (chaminic acid): A further oxidation product of Δ^3 -carene-10-ol, predominantly found in urine.[3]

Other potential, but less characterized, metabolites include Δ^3 -caren-9,10-dicarboxylic acid, dihydrochaminic acid, Δ^3 -caren-3,4-diol-9-al, and Δ^3 -caren-3,4,9-triol.

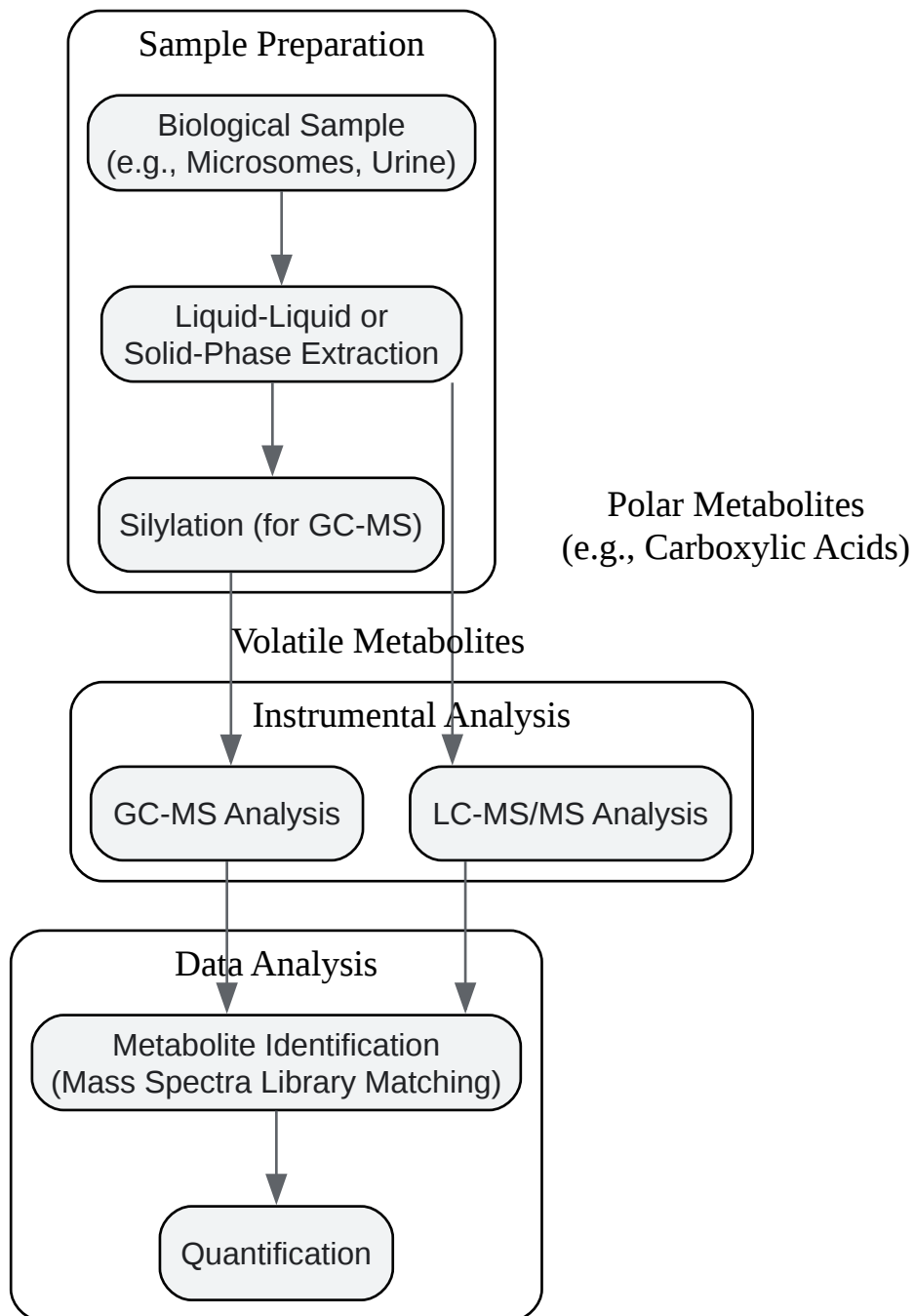
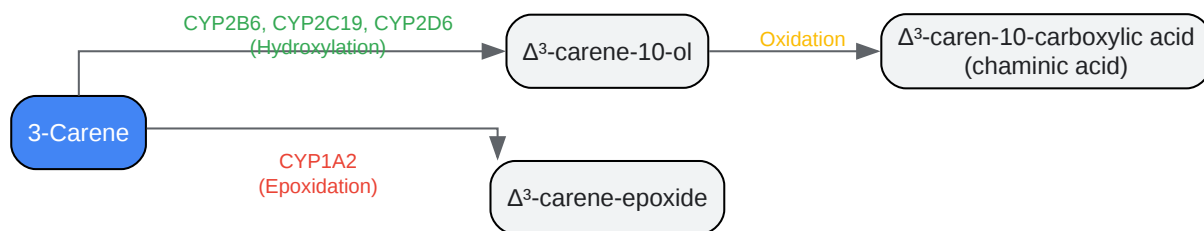
Quantitative Data Summary

The following table summarizes the key quantitative data obtained from in vitro and in vivo studies of **3-Carene** metabolism.

Parameter	Value	Enzyme/System	Reference
Δ^3 -carene-10-ol Formation			
Km	0.6 mM	Human CYP2B6	[1][2]
Vmax	28.4 nmol/min/nmol P450	Human CYP2B6	[1][2]
Δ^3 -carene-epoxide Formation			
Km	98.2 mM	Human CYP1A2	[1][2]
Vmax	3.9 nmol/min/nmol P450	Human CYP1A2	[1][2]
Δ^3 -caren-10-carboxylic acid (in urine)			
Maximum Concentration	113.0–1,172.9 μ g/L	Human Volunteers (oral admin.)	[3]
Elimination Half-life	~3 hours	Human Volunteers (oral admin.)	[3]
Cumulative Excretion (24h)	~2% of applied dose	Human Volunteers (oral admin.)	[3]

Metabolic Pathway of 3-Carene

The metabolism of **3-Carene** is primarily initiated by cytochrome P450 enzymes, leading to the formation of hydroxylated and epoxidized products. The allylic hydroxylation product can be further oxidized to a carboxylic acid.



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References

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